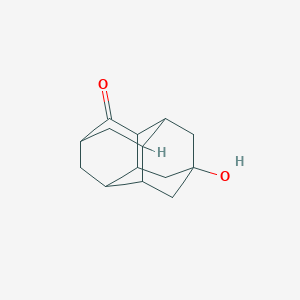

9-Hydroxy-3-diamantanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-hydroxypentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one |

InChI |

InChI=1S/C14H18O2/c15-13-6-1-7-9-3-14(16)4-10(7)12(13)11(5-14)8(9)2-6/h6-12,16H,1-5H2 |

InChI Key |

WQNUDTPBMQRKNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)(CC3C5C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydroxy 3 Diamantanone

Oxidation Pathways to 9-Hydroxy-3-diamantanone

Oxidation of the diamantane skeleton is a direct approach to introduce hydroxyl and keto functionalities. The regioselectivity of these reactions is a critical factor, influenced by the choice of oxidizing agent and the inherent reactivity of the diamondoid cage structure.

Chromium Trioxide-Mediated Oxidation of Diamantanone (B8685860)

Chromium trioxide (CrO₃) is a potent oxidizing agent widely used in organic synthesis for the conversion of secondary alcohols to ketones and for the oxidation of C-H bonds. organic-chemistry.orgsciencemadness.orgwikipedia.org In the context of diamantanone, chromium trioxide can be employed to introduce a hydroxyl group at a tertiary carbon position. The reaction typically proceeds by the formation of a chromate ester intermediate, followed by the abstraction of a hydride ion. The stability of the resulting carbocation directs the position of hydroxylation. For the synthesis of this compound, this method would involve the oxidation of 3-diamantanone. The reaction conditions, such as solvent and temperature, are crucial in controlling the selectivity and preventing over-oxidation or rearrangement of the cage structure. While specific literature on the chromium trioxide-mediated oxidation of 3-diamantanone to this compound is not extensively detailed in the provided search results, the general reactivity of chromium trioxide with cyclic ketones suggests its potential applicability. organic-chemistry.orgwikipedia.org

Sulfuric Acid Oxidation of Diamantane Leading to this compound

The oxidation of diamantane using concentrated sulfuric acid is a documented method for producing hydroxylated and ketonic derivatives. When diamantane is treated with 96% sulfuric acid at elevated temperatures (e.g., 75°C), a mixture of products is obtained, including diamantanone, 9-hydroxy-diamantan-3-one, and diamantane-4,9-diol. This reaction proceeds through a carbocationic mechanism, where the strong acid protonates the hydrocarbon, leading to the formation of a tertiary carbocation. Subsequent reaction with water (present in the sulfuric acid) and oxidation steps lead to the observed products. The formation of this compound in this process highlights the susceptibility of the apical (tertiary) positions of the diamantane cage to functionalization under strongly acidic and oxidizing conditions.

| Starting Material | Reagent | Temperature | Products |

| Diamantane | 96% Sulfuric Acid | 75°C | Diamantanone, this compound, Diamantane-4,9-diol |

Comparative Analysis of Oxidation Reagents and Selectivity

The choice of oxidizing agent significantly impacts the selectivity and yield of hydroxylated diamantanones. Chromium trioxide-based oxidations, often carried out in organic solvents, can offer higher selectivity compared to the aggressive conditions of concentrated sulfuric acid. organic-chemistry.orgwikipedia.org Reagents like Collins reagent (CrO₃ in pyridine) or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are known for their controlled oxidation of alcohols to carbonyl compounds and can be adapted for C-H oxidation. organic-chemistry.orgwikipedia.org

In contrast, the use of 96% sulfuric acid leads to a mixture of products, indicating lower selectivity. The strong acidic environment promotes rearrangements and multiple functionalizations of the diamantane core. While this method can directly convert the parent hydrocarbon to the desired product, the subsequent separation and purification of this compound from the product mixture can be challenging. The selectivity of the sulfuric acid method is dictated by the thermodynamic stability of the intermediate carbocations.

Alternative Synthetic Routes to Hydroxylated Diamantanones

Besides direct oxidation, alternative synthetic strategies can provide access to this compound. These methods often involve the synthesis of a functionalized diamantanone precursor followed by a transformation to introduce the hydroxyl group.

Hydrolysis of Halogenated Diamantanones

The hydrolysis of halogenated diamantanones presents a viable pathway to their hydroxylated counterparts. This nucleophilic substitution reaction typically involves the replacement of a halogen atom with a hydroxyl group. For instance, the hydrolysis of 1- and 4-chlorodiamantane yields the corresponding alcohols. By analogy, the hydrolysis of a halogenated 3-diamantanone at the 9-position would yield this compound. The reaction is generally carried out in the presence of water and may be facilitated by a base or by using a solvent that promotes the S_N1 mechanism, especially for tertiary halides. The rate of hydrolysis is dependent on the nature of the halogen, with iodo and bromo derivatives being more reactive than chloro derivatives.

| Precursor | Reaction | Product |

| 9-Halo-3-diamantanone | Hydrolysis | This compound |

Acid-Catalyzed Isomerization Approaches for Apical Hydroxy-Diamantanones

Acid-catalyzed isomerization is a powerful technique for obtaining thermodynamically more stable isomers of substituted diamondoids. researchgate.net In the case of hydroxylated diamantanes, treatment with a strong acid, such as sulfuric acid, can induce rearrangements that lead to the predominant formation of apical derivatives. researchgate.net This is because the tertiary carbocations at the apical positions are generally more stable. This approach can be utilized to synthesize this compound from a mixture of isomeric hydroxy-diamantanones or from a precursor with a hydroxyl group at a less stable position. The process involves the protonation of the hydroxyl group, followed by its departure as a water molecule to form a carbocation. Subsequent hydride shifts and quenching of the most stable carbocation by water lead to the thermodynamically favored apical alcohol. This method is particularly useful for obtaining high yields of specific, otherwise inaccessible, isomers. researchgate.net

| Starting Material | Reagent | Outcome |

| Mixture of isomeric hydroxy-diamantanones | Strong Acid (e.g., H₂SO₄) | Predominant formation of apical hydroxy-diamantanones |

Separation and Purification Techniques for this compound Isomers

The reduction of the carbonyl group at the C-9 position of diamantane-3,9-dione can result in the formation of two stereoisomers: exo-9-Hydroxy-3-diamantanone and endo-9-Hydroxy-3-diamantanone. The spatial orientation of the hydroxyl group relative to the diamondoid cage distinguishes these two isomers. The separation of these isomers is a critical step in obtaining a stereochemically pure compound for further studies or applications.

Due to their similar physical properties, the separation of these isomers often requires advanced chromatographic techniques. While specific protocols for this compound are not extensively published, general principles for the separation of diastereomers can be applied.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of stereoisomers. The choice of stationary phase is crucial for achieving effective separation. Columns with specific functionalities that can interact differently with the spatial arrangements of the isomers are often employed.

Potential stationary phases for the separation of this compound isomers include:

Phenyl and Pentafluorophenyl (PFP) columns: These columns can offer unique selectivity through π-π interactions with the diamondoid cage.

Amide-embedded columns: The presence of amide groups can provide alternative selectivities based on hydrogen bonding and dipole-dipole interactions with the hydroxyl group of the isomers.

C8 and C18 columns: While less specific, these standard reverse-phase columns can sometimes provide adequate separation, especially when the mobile phase composition is carefully optimized.

The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is another critical parameter that needs to be fine-tuned to achieve optimal resolution between the isomer peaks.

Recrystallization:

Fractional recrystallization can sometimes be employed to separate diastereomers, although its success is highly dependent on the solubility differences between the isomers in a particular solvent system. This technique is often more effective for large-scale purifications after an initial separation by chromatography.

The table below summarizes the key techniques and parameters relevant to the separation of this compound isomers.

| Separation Technique | Stationary Phase/Solvent System | Principle of Separation | Key Parameters to Optimize |

| High-Performance Liquid Chromatography (HPLC) | Phenyl, PFP, Amide-embedded, C8, C18 | Differential partitioning of isomers between the stationary and mobile phases based on subtle differences in polarity, shape, and intermolecular interactions. | Mobile phase composition (organic solvent/buffer ratio, pH), flow rate, column temperature. |

| Column Chromatography | Silica gel, Alumina | Adsorption chromatography where isomers exhibit different affinities for the stationary phase, leading to differential elution. | Eluent polarity, gradient profile. |

| Fractional Recrystallization | Various organic solvents (e.g., hexane, ethyl acetate, methanol) | Differences in the solubility of the isomers in a specific solvent at different temperatures. | Solvent choice, cooling rate, seeding. |

Detailed Research Findings:

While specific data on the separation of this compound isomers is scarce in publicly available literature, research on the chromatographic separation of other hydroxylated diamondoids and polycyclic cage compounds has demonstrated the feasibility of resolving such closely related structures. The development of a successful separation method for this compound would likely involve a systematic screening of various HPLC columns and mobile phase conditions to identify the optimal parameters for baseline resolution of the exo and endo isomers.

Chemical Reactivity and Derivatization of 9 Hydroxy 3 Diamantanone

Reactions at the Carbonyl Group

Formation of Hydrazidiamantane Derivatives

The reaction of 9-Hydroxy-3-diamantanone with hydroxylamine-O-sulfonic acid (H₂NOSO₂OH) provides a pathway to hydrazidiamantane derivatives. This transformation involves the nucleophilic attack of the nitrogen atom of hydroxylamine-O-sulfonic acid on the carbonyl carbon, followed by dehydration, to yield the corresponding hydrazone. This reaction is a critical step in the synthesis of various nitrogen-containing diamondoid structures.

A study by Vodička et al. demonstrated the conversion of hydroxydiamantanones, including the 9-hydroxy isomer, to their respective hydrazi derivatives. While specific yield data for the 9-hydroxy isomer is not detailed in the primary literature, the general reactivity of the carbonyl group in these systems is established.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydroxylamine-O-sulfonic acid (H₂NOSO₂OH) | 9-Hydroxy-3-hydrazidiamantane | Hydrazone Formation |

Conversion to Azidiamantane Derivatives

Subsequent oxidation of the hydrazidiamantane derivatives offers a route to the corresponding azidiamantane compounds. This oxidation can be achieved using various oxidizing agents, with chromium trioxide (CrO₃) being a notable example. This two-step process, involving the formation of a hydrazone followed by oxidation, provides a valuable method for introducing the azide functionality into the diamantane framework, which can then be used in a variety of further chemical modifications, such as click chemistry.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 9-Hydroxy-3-hydrazidiamantane | Chromium trioxide (CrO₃) | 9-Hydroxy-3-azidiamantane | Oxidation |

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 9-position of the diamantanone (B8685860) cage is also amenable to a range of chemical modifications, including protection and functionalization.

Silylation Reactions (e.g., Formation of 9-Trimethylsiloxane-3-diamantanone)

The hydroxyl group of this compound can be readily protected by silylation. For instance, its reaction with a suitable silylating agent, such as a trimethylsilyl halide or triflate, in the presence of a base, leads to the formation of 9-Trimethylsiloxane-3-diamantanone. This reaction is valuable for temporarily masking the reactive hydroxyl group, allowing for selective transformations at other positions of the molecule.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Trimethylsilylating agent (e.g., TMS-Cl) | 9-Trimethylsiloxane-3-diamantanone | Silylation |

Esterification and Other Protection Group Strategies

Esterification represents another common strategy for the protection and derivatization of the hydroxyl group in this compound. The reaction with acyl halides or anhydrides in the presence of a base can yield the corresponding esters. This not only serves as a protective measure but also allows for the introduction of various functional groups through the ester linkage. While specific examples of the esterification of this compound are not extensively detailed in the available literature, the general principles of alcohol esterification are applicable. Other protecting groups commonly used for alcohols could also be employed, depending on the desired reaction conditions for subsequent steps.

Carboxylation Reactions: Koch-Haaf Carboxylation of Hydroxydiamantanones

The Koch-Haaf carboxylation provides a powerful method for the introduction of a carboxylic acid group onto the diamondoid skeleton. This reaction typically involves the treatment of an alcohol with formic acid and a strong acid, such as sulfuric acid, or with carbon monoxide under acidic conditions.

In the context of hydroxydiamantanones, the Koch-Haaf reaction leads to the formation of oxodiamantanecarboxylic acids. Specifically, the reaction of this compound under these conditions is expected to yield 3-oxo-9-diamantanecarboxylic acid. This transformation adds a versatile carboxylic acid functionality to the diamantane framework, opening up avenues for further derivatization, such as amide bond formation or esterification.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Formic acid, Sulfuric acid | 3-Oxo-9-diamantanecarboxylic acid | Koch-Haaf Carboxylation |

Nitration Reactions and Formation of Nitroxy Derivatives

While specific studies on the direct nitration of this compound are not extensively documented in publicly available literature, the reactivity of related diamondoid compounds, particularly adamantane (B196018) derivatives, provides a strong basis for predicting its behavior. Nitration reactions on diamondoids can theoretically proceed via two main pathways: esterification of the hydroxyl group to form a nitrate ester (a nitroxy derivative), or substitution at a C-H bond to introduce a nitro group.

The formation of nitrate esters from alcohols is a well-established transformation, typically achieved by reacting the alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. wikipedia.org This process, known as O-nitration or nitrooxylation, would convert the 9-hydroxy group of this compound into a 9-nitrooxy group. The general reaction is as follows:

ROH + HNO3 → RONO2 + H2O

In the context of adamantane, a related diamondoid, nitration of adamantane derivatives has been reported. For example, the nitration of amantadine hydrochloride (1-aminoadamantane hydrochloride) using a mixture of sulfuric acid and nitric acid has been described in the synthesis of 3-amino-1-adamantanol. google.comgoogle.com This indicates that the diamondoid cage is stable under strong nitrating conditions.

Another approach to forming nitrate esters involves the use of dinitrogen pentoxide (N₂O₅) in an inert solvent, which can react with silyl ethers to produce nitrate esters under milder, non-acidic conditions. core.ac.uk This method could be applicable to the trimethylsilyl ether of this compound.

Direct nitration of a C-H bond on the diamantanone framework is also a possibility, though it is generally a more challenging transformation for saturated hydrocarbons. Such reactions often require harsh conditions and can lead to a mixture of products due to the presence of multiple tertiary and secondary C-H bonds with similar reactivities.

Table 1: Potential Nitration Reactions of this compound

| Reactant | Reagents | Potential Product | Reaction Type |

| This compound | HNO₃ / H₂SO₄ | 9-Nitrooxy-3-diamantanone | O-Nitration (Esterification) |

| This compound | N₂O₅ | 9-Nitrooxy-3-diamantanone | O-Nitration |

| This compound | Mixed Acid (HNO₃/H₂SO₄) | Nitro-9-hydroxy-3-diamantanone | C-H Nitration |

General Functionalization Strategies of Diamondoid C-H Bonds Applicable to this compound Precursors

The functionalization of the strong, unactivated C-H bonds of diamondoids is a significant area of research, driven by the desire to create novel materials and therapeutic agents. uiowa.edu These strategies are directly applicable to precursors of this compound, such as diamantane itself, and offer pathways to a wide range of derivatives. The synthesis of substituted diamondoids is often achieved through intermediates involving carbocations or radicals. uiowa.edu

Radical-Based C-H Functionalization:

A prominent strategy for diamondoid functionalization involves the generation of a diamondoid radical through hydrogen atom transfer (HAT), which can then react with various radical acceptors. uiowa.edu This approach allows for the direct conversion of C-H bonds to C-C, C-N, C-O, and C-X (where X is a halogen) bonds.

Photoredox Catalysis: This modern technique utilizes a photocatalyst that, upon light excitation, can facilitate the HAT process from a diamondoid C-H bond. This method offers a more sustainable and controlled way to generate diamondoid radicals for subsequent functionalization reactions. uiowa.edu

Oxidative Functionalization:

Oxidative transformations provide another powerful route to functionalized diamondoids. These reactions often employ strong oxidizing agents or catalytic systems to introduce hydroxyl, keto, or other oxygen-containing functional groups.

Hydroxylation: The direct hydroxylation of diamondoid C-H bonds can be achieved using various metal complexes as catalysts. nih.govmdpi.com These reactions often mimic the activity of enzymes like cytochrome P-450 and can exhibit remarkable site-selectivity. nih.gov

Electrochemical Oxidation: Electrochemical methods have emerged as a green and efficient way to oxidize the C-H bonds of unactivated alkanes, including diamondoids. nih.gov

The choice of functionalization strategy depends on the desired substituent and the required regioselectivity. The inherent reactivity differences between the apical, medial, and secondary C-H bonds of the diamantane framework can be exploited to achieve selective functionalization under specific reaction conditions.

Table 2: Overview of Diamondoid C-H Functionalization Strategies

| Strategy | Method | Description | Applicable to Precursors |

| Radical Functionalization | Hydrogen Atom Transfer (HAT) | Generation of a diamondoid radical followed by reaction with a radical acceptor. | Yes |

| Photoredox Catalysis | Light-induced HAT using a photocatalyst for controlled radical generation. | Yes | |

| Oxidative Functionalization | Catalytic Hydroxylation | Introduction of a hydroxyl group at a C-H bond using metal catalysts. | Yes |

| Electrochemical Oxidation | Anodic oxidation to functionalize C-H bonds. | Yes |

Spectroscopic Characterization and Structural Analysis of 9 Hydroxy 3 Diamantanone

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydroxylated Diamantanones

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 9-Hydroxy-3-diamantanone, both ¹H and ¹³C NMR provide critical data for assigning the structure and understanding the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the chemically non-equivalent protons in its rigid cage structure. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals are dictated by the local electronic environment and the spatial relationships between neighboring protons.

The diamondoid cage of this compound results in a complex pattern of overlapping multiplets in the aliphatic region of the spectrum. Protons attached to carbons near the electron-withdrawing carbonyl (C=O) and hydroxyl (-OH) groups are expected to be deshielded and resonate at a lower field (higher ppm values) compared to other cage protons.

Hydroxyl Proton (-OH): The proton of the hydroxyl group typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Protons Alpha to Carbonyl and Hydroxyl Groups: Protons on carbons adjacent (alpha) to the carbonyl group at position 3 and the hydroxyl group at position 9 will experience the most significant downfield shift among the C-H signals.

Cage Protons: The remaining protons on the diamantanone (B8685860) framework will produce a complex set of signals, the specific assignment of which would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on general principles and data from similar polycyclic structures.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cage C-H | 1.5 - 2.5 | Multiplets |

| H attached to C-9 | ~3.5 - 4.0 | Multiplet |

| Protons α to C=O | ~2.2 - 2.8 | Multiplets |

| -OH | Variable (e.g., 1.0 - 4.0) | Broad Singlet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, the presence of a carbonyl group and a hydroxyl group significantly influences the chemical shifts of the carbon skeleton.

The substituent chemical shift (SCS) effects of the hydroxyl and carbonyl groups are key to assigning the carbon signals. The carbonyl carbon itself will be the most downfield signal, typically appearing in the range of 205-220 ppm for ketones in a polycyclic system. The carbon atom bearing the hydroxyl group (C-9) will also be significantly deshielded, with a chemical shift generally in the 65-75 ppm range.

The introduction of these functional groups breaks the symmetry of the parent diamantanone molecule, leading to a larger number of distinct signals in the ¹³C NMR spectrum. The chemical shifts of the other cage carbons will be influenced to a lesser extent, with carbons closer to the substituents experiencing more pronounced shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | 210 - 220 |

| C-OH (C-9) | 65 - 75 |

| Other sp³ Carbons | 25 - 50 |

Mass Spectrometry for Molecular Formula Elucidation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₈O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be characteristic of the rigid diamantanone structure. Common fragmentation pathways for such cyclic ketones and alcohols include:

Loss of Water ([M - H₂O]⁺): Dehydration is a common fragmentation for alcohols.

Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl group and the hydroxyl group can lead to characteristic fragment ions.

Loss of CO ([M - CO]⁺): Expulsion of a neutral carbon monoxide molecule is a typical fragmentation for ketones.

Cage Fragmentation: The rigid polycyclic structure can also undergo more complex rearrangements and cleavages, leading to a series of smaller fragment ions that are indicative of the diamondoid core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl and carbonyl groups.

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding in the solid or liquid state.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The exact position of this band can be influenced by ring strain within the polycyclic system.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the diamantanone framework.

C-O Stretch: A moderate absorption in the 1050-1150 cm⁻¹ range would be expected for the C-O stretching vibration of the secondary alcohol.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Ketone (C=O) | C=O Stretch | 1700 - 1725 (Strong, Sharp) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 |

Advanced X-ray Diffraction Studies for Solid-State Structure

This technique would confirm the rigid cage structure of the diamantanone framework and establish the stereochemical relationship between the hydroxyl group at C-9 and the carbonyl group at C-3. Furthermore, X-ray diffraction would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. While specific crystallographic data for this compound is not widely published, analysis of related functionalized diamondoids often reveals intricate hydrogen-bonding networks that influence their physical properties.

Advanced Synthetic Applications of 9 Hydroxy 3 Diamantanone and Its Derivatives

Role as an Intermediate for Complex Diamantane Derivatives

9-Hydroxy-3-diamantanone serves as a crucial intermediate in the synthesis of more complex, functionalized diamantane derivatives. Diamondoids, which are perfectly rigid, cage-like hydrocarbons resembling the smallest repeating units of a diamond crystal lattice, have garnered significant interest as molecular building blocks for nanotechnology. wikipedia.orgresearchgate.net However, the selective functionalization of these molecules can be challenging. researchgate.netacgpubs.org The presence of both a hydroxyl (-OH) and a ketone (C=O) group in this compound at specific, distinct positions on the diamantane cage provides two reactive sites for sequential, controlled chemical modifications. This dual functionality allows for the strategic construction of intricate diamantane-based structures that would be difficult to synthesize through direct functionalization of the parent diamantane.

Utilization in McMurry Cross-Coupling Reactions for Adamantylidene-Diamantane Derivatives

A significant application of this compound is its use in the McMurry cross-coupling reaction to create larger diamondoid assemblies. researchgate.netresearchgate.net The McMurry reaction is a powerful synthetic method that uses low-valent titanium reagents to reductively couple two ketone or aldehyde molecules to form an alkene. acgpubs.org In this context, this compound (or its protected form) is coupled with 2-adamantanone (B1666556), another diamondoid ketone, to forge a carbon-carbon double bond between the two cage structures. This creates a new class of molecules, the adamantylidene-diamantane derivatives, which link two distinct diamondoid units. researchgate.netresearchgate.net

Synthesis of 9-Trimethylsiloxane-3-(2-Adamantylidene)diamantane

The direct McMurry coupling of this compound can be complicated by the presence of the free hydroxyl group. To circumvent this, the hydroxyl group is first protected. A common strategy involves converting the hydroxyl group to a trimethylsiloxane (-OTMS) group through a silylation reaction. acgpubs.orgresearchgate.net This protection step yields 9-trimethylsiloxy-3-diamantanone.

This protected intermediate is then subjected to a McMurry cross-coupling reaction with 2-adamantanone. acgpubs.org The reaction is typically carried out using a freshly prepared low-valent titanium reagent under an inert atmosphere. acgpubs.org The cross-coupling of the ketone groups on the diamantane and adamantane (B196018) cages results in the formation of 9-Trimethylsiloxane-3-(2-Adamantylidene)diamantane. This specific reaction has been reported to proceed in a high yield of 92%. acgpubs.orgresearchgate.net

Strategic Importance for Creating Surface Attachment Points in Diamondoid Structures

The synthesis of adamantylidene-diamantane derivatives with substituents at specific positions is of great strategic importance. researchgate.netacgpubs.orgresearchgate.net These pre-functionalized diamondoid assemblies are designed to create specific surface attachment points. researchgate.netresearchgate.netresearchgate.net The trimethylsiloxane group on the 9-position of the diamantane cage, for instance, can be later deprotected to regenerate the hydroxyl group. This hydroxyl group can then be further modified or used directly to anchor the entire adamantylidene-diamantane structure onto a substrate, such as a gold surface. researchgate.netresearchgate.net This ability to precisely place a functional "handle" on the diamondoid assembly is critical for its application in nanoelectronics and the formation of ordered molecular layers. researchgate.netacgpubs.org

Precursor for Other Functionalized Diamondoids (e.g., Thiols, Amines)

Hydroxylated diamondoids, such as this compound, are valuable precursors for a variety of other functionalized diamondoids. researchgate.net The hydroxyl group is a versatile functional group that can be converted into other important chemical moieties. For example, diamondoid alcohols can serve as starting materials for the synthesis of diamondoid amines. researchgate.netuni-giessen.de Similarly, through subsequent substitution reactions, hydroxyl groups can be converted into thiol (-SH) groups. researchgate.net These functional groups—amines and thiols—are particularly important as they are commonly used to bind molecules to metal surfaces, especially gold, which is a key step in creating molecular electronic devices. uni-giessen.de

Application in the Construction of Nanoelectronic Building Blocks

Diamondoids and their derivatives are considered promising building blocks for nanoelectronic devices. researchgate.networldscientific.com Their rigid, stable, and well-defined structures, combined with their unique electronic properties like negative electron affinity, make them attractive for various applications. wikipedia.org The ability to create larger, functionalized diamondoid assemblies, such as the adamantylidene-diamantane derivatives synthesized from this compound, is a key step toward building more complex molecular components for nanoelectronics. researchgate.netacgpubs.orgresearchgate.net These larger structures can act as precisely defined molecular wires or insulating components in nanoscale circuits.

Formation of Self-Assembled Monolayers (SAMs) from Functionalized Diamondoids

A primary application for these functionalized diamondoid assemblies is in the formation of self-assembled monolayers (SAMs). researchgate.netresearchgate.net SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. nih.gov Diamondoid-based SAMs are of particular interest for nanoelectronics. researchgate.net The adamantylidene-diamantane derivatives, equipped with a surface attachment point (like a hydroxyl or thiol group), can be deposited onto a surface, such as gold, where they organize into a well-ordered monolayer. researchgate.netresearchgate.net These highly uniform layers can serve as dielectrics, insulators, or platforms for further molecular assembly in the fabrication of nanoscale electronic devices. researchgate.netresearchgate.net

Future Research Directions and Unexplored Reactivity

Development of More Selective and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 9-hydroxy-3-diamantanone is crucial for its broader application. Future research should focus on developing more selective, efficient, and environmentally benign synthetic pathways.

Current synthetic strategies often rely on multi-step processes that may lack ideal atom economy and can generate significant waste. The pursuit of "green" chemistry principles in the synthesis of this compound is a key area for development. This includes the exploration of catalytic systems that utilize molecular oxygen or hydrogen peroxide as terminal oxidants, which are significantly more sustainable than many traditional oxidizing agents. researchgate.net For instance, developing a direct, selective oxidation of diamantane at the C3 and C9 positions would be a significant breakthrough.

Visible-light photoredox catalysis has emerged as a powerful tool for the selective C–H functionalization of diamondoids. digitellinc.comnih.gov Future research could focus on developing a photocatalytic system that can selectively introduce hydroxyl and carbonyl functionalities at the desired positions of the diamantane cage. This approach could offer milder reaction conditions and higher selectivity compared to traditional methods.

Furthermore, the principles of sustainable synthesis can be applied to the transformation of existing functional groups. For example, the reduction of the ketone in this compound to a secondary alcohol could be achieved using more environmentally friendly reducing agents and catalytic systems, moving away from stoichiometric metal hydrides. acs.org Similarly, the oxidation of the secondary alcohol to a ketone could be explored using nitrogen dioxide gas, a method that can be waste-free. nih.gov

A summary of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Transformation | Conventional Method | Potential Sustainable Alternative | Key Advantages |

| Introduction of Hydroxyl Group | Multi-step synthesis from diamantane | Direct C-H hydroxylation via photoredox catalysis | Fewer steps, milder conditions, higher selectivity |

| Introduction of Ketone Group | Oxidation with stoichiometric oxidants | Aerobic oxidation with a reusable catalyst | Use of air as oxidant, reduced waste |

| Reduction of Ketone | Sodium borohydride, Lithium aluminum hydride | Catalytic transfer hydrogenation | Higher atom economy, safer reagents |

| Oxidation of Alcohol | Chromic acid | Oxidation with nitrogen dioxide gas | Waste-free process |

Exploration of Novel Reaction Pathways and Transformational Chemistry

The presence of both a hydroxyl and a ketone group on a rigid diamondoid scaffold in this compound opens up avenues for exploring novel chemical transformations. The fixed spatial relationship between these two functional groups could lead to unique reactivity.

One area of interest is the chemoselective transformation of one functional group in the presence of the other. For instance, developing methods for the selective oxidation of the secondary alcohol to a diketone or the selective reduction of the ketone to a diol would provide access to new, highly functionalized diamondoid building blocks. rsc.orgorganic-chemistry.org The development of chemoselective reactions for α-hydroxy ketones, such as those catalyzed by nitroxyl (B88944) radicals, could be adapted for this compound. acs.org

The potential for intramolecular reactions is another exciting frontier. Although the rigid cage structure prevents direct intramolecular aldol-type reactions, the proximity of the functional groups could be exploited in other ways. For example, derivatization of the hydroxyl group to a suitable leaving group could facilitate intramolecular cyclization or rearrangement pathways, leading to novel cage structures.

Furthermore, the bifunctionality of this compound makes it an ideal candidate for multicomponent reactions. By reacting with two or more other reagents in a one-pot synthesis, complex molecular architectures based on the diamantane framework could be rapidly assembled. This approach would be highly efficient in generating libraries of novel diamondoid derivatives for various applications.

Advanced Computational Modeling for Predictable Synthesis and Functionalization

Computational chemistry offers powerful tools to guide and accelerate the discovery of new reactions and synthetic routes for this compound. Future research should leverage advanced computational modeling to predict its reactivity and to design more efficient synthetic strategies.

Density Functional Theory (DFT) can be employed to model the electronic structure of this compound and its derivatives, providing insights into the reactivity of the different C-H bonds and functional groups. bohrium.comresearchgate.net This can aid in predicting the regioselectivity of functionalization reactions, such as direct C-H activation. researchgate.net For example, DFT calculations can help identify the most favorable sites for radical or electrophilic attack on the diamantane core, guiding the design of selective synthetic methods.

Machine learning (ML) is emerging as a valuable tool for predicting reaction outcomes and regioselectivity. nih.govresearchgate.net By training ML models on existing experimental and computational data for diamondoid functionalization, it may be possible to develop predictive models for the reactivity of this compound. nih.gov Such models could rapidly screen potential reagents and reaction conditions to identify those that are most likely to lead to the desired products, thereby reducing the need for extensive experimental optimization. nih.govchemrxiv.org

Computational methods can also be used to explore potential reaction pathways and transition states for novel transformations of this compound. rsc.org This can help in understanding the mechanisms of observed reactions and in predicting the feasibility of new, unexplored chemical transformations. By combining heuristic chemical knowledge with quantum chemical calculations, it may be possible to automatically explore the potential energy surface and identify the most favorable reaction pathways.

Key areas for computational investigation are summarized in Table 2.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies and electronic properties. | Prediction of regioselectivity in C-H functionalization. |

| Machine Learning (ML) | Development of predictive models for reaction outcomes. | Rapid screening of reagents and conditions for selective synthesis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reaction pathways and transition states. | Elucidation of reaction mechanisms and prediction of novel reactivity. |

Integration of this compound Derivatives into Supramolecular Architectures

The rigid, well-defined structure and the presence of hydrogen-bonding functional groups make this compound an excellent building block for the construction of supramolecular architectures. rsc.org Future research in this area could lead to the development of novel functional materials.

The hydroxyl and ketone groups can act as both hydrogen bond donors and acceptors, enabling the formation of predictable and robust hydrogen-bonded networks. acs.orgnih.gov By systematically modifying the diamantane scaffold, it should be possible to tune the geometry and dimensionality of these networks, leading to the creation of porous materials with potential applications in gas storage and separation. researchgate.net The self-assembly of functionalized diamondoids can be directed by these hydrogen bonding interactions. nih.gov

The rigid framework of this compound also makes it an attractive component for host-guest chemistry. mdpi.com By incorporating this unit into larger macrocyclic hosts, it may be possible to create cavities with specific sizes and shapes for the selective binding of guest molecules. nih.govmdpi.com The functional groups on the diamantane core could also be used to anchor catalytic sites within these cavities, leading to the development of novel supramolecular catalysts.

Furthermore, derivatives of this compound could be used to create functional self-assembled monolayers (SAMs) on surfaces. The diamondoid core would provide a robust and well-defined anchor to the surface, while the functional groups could be used to control the surface properties, such as wettability and chemical reactivity. Such SAMs could have applications in areas such as molecular electronics and biosensors. The bifunctional nature of this compound could allow for the creation of complex, multi-component supramolecular assemblies with emergent properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 9-Hydroxy-3-diamantanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves hydroxylation of diamantanone derivatives using transition-metal catalysts (e.g., Pd or Ru) under controlled pH and temperature. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF) and monitoring via TLC/HPLC to isolate intermediates. For analogs like xanthene derivatives, multi-step protocols with ketone functionalization are common .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying hydroxyl and ketone positions, complemented by FT-IR for functional group analysis. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. Purity validation requires HPLC with UV detection at λ = 254 nm .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation. Stability tests via periodic HPLC analysis (e.g., every 3 months) are recommended. Avoid aqueous buffers unless lyophilized, as hydroxyl groups may undergo hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent interactions, while docking studies model binding affinities for biological targets. Cross-validate with experimental spectral data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in spectral data or inconsistent reaction yields for this compound derivatives?

- Methodological Answer : Use constraint-based contradiction analysis: (1) Re-examine synthetic protocols for hidden variables (e.g., trace moisture); (2) Compare batch-specific analytical certificates (CoA) for impurities; (3) Apply multivariate statistical tools (PCA/PLS) to correlate reaction parameters with outcomes. For spectral conflicts, replicate experiments under standardized conditions and cross-reference with NIST databases .

Q. How can reaction yields be improved for stereoselective derivatives of this compound?

- Methodological Answer : Optimize chiral catalysts (e.g., BINOL-based ligands) and employ kinetic resolution techniques. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Solvent screening (e.g., hexane/EtOAc mixtures) and low-temperature crystallization enhance stereochemical control. Document yield vs. ee trade-offs systematically .

Q. What methodologies validate the purity of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) for quantification. Matrix-matched calibration curves minimize matrix effects. For trace analysis, employ SPE (Solid-Phase Extraction) with C18 cartridges and validate recovery rates (≥85%) via spiked samples .

Notes on Evidence Utilization

- Synthesis & Characterization : References to xanthene derivatives () and HPLC/NMR protocols ( ) inform methodological rigor.

- Contradiction Analysis : Frameworks from and guide troubleshooting inconsistent data.

- Safety & Stability : Protocols from and ensure compliance with handling and storage best practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.